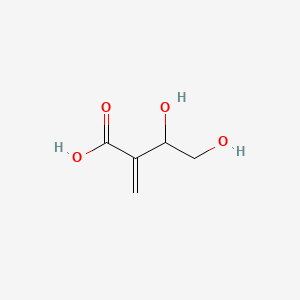
3,4-Dihydroxy-2-methylenebutyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydroxy-2-methylenebutyric acid is an organic compound with the molecular formula C5H8O4 It is characterized by the presence of two hydroxyl groups and a methylene group attached to a butyric acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxy-2-methylenebutyric acid can be achieved through various methods. One common approach involves the use of recombination bacillus coli, where specific genes are knocked out and others are overexpressed to facilitate the biosynthesis of the compound . This method is advantageous due to its simplicity, short production cycle, and relatively low cost.
Industrial Production Methods
Industrial production of this compound often involves the optimization of biosynthetic pathways to increase yield and reduce by-products. The use of genetically modified microorganisms, such as Escherichia coli, is a common practice in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dihydroxy-2-methylenebutyric acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
3,4-Dihydroxy-2-methylenebutyric acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
Mécanisme D'action
The mechanism of action of 3,4-Dihydroxy-2-methylenebutyric acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups and methylene group play a crucial role in its reactivity and interaction with enzymes and other biomolecules. The exact pathways and targets are still under investigation, but it is believed to influence various biochemical processes through its unique structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Dihydroxybutyric acid
- 2,4-Dihydroxy-3-methoxybenzoic acid
- **3,4-D
Propriétés
Numéro CAS |
24923-78-2 |
|---|---|
Formule moléculaire |
C5H8O4 |
Poids moléculaire |
132.11 g/mol |
Nom IUPAC |
3,4-dihydroxy-2-methylidenebutanoic acid |
InChI |
InChI=1S/C5H8O4/c1-3(5(8)9)4(7)2-6/h4,6-7H,1-2H2,(H,8,9) |
Clé InChI |
OIWJREZAJZVGQN-UHFFFAOYSA-N |
SMILES canonique |
C=C(C(CO)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphorous acid, bis(bicyclo[2.2.1]hept-5-en-2-ylmethyl) methyl ester](/img/structure/B13800045.png)
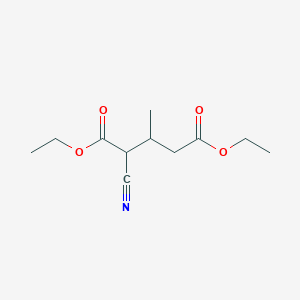

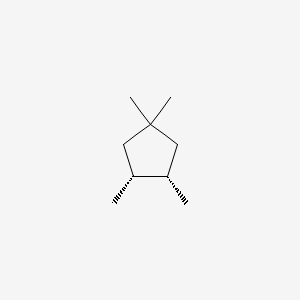
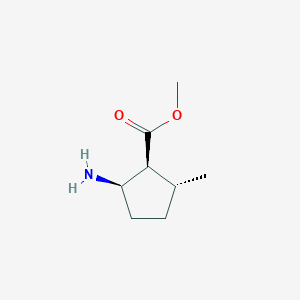

![1-[3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]sulfonylphenyl]ethanone](/img/structure/B13800075.png)
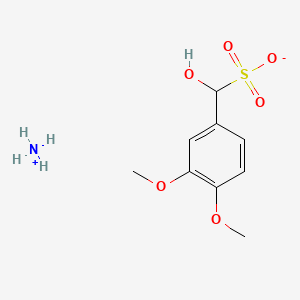
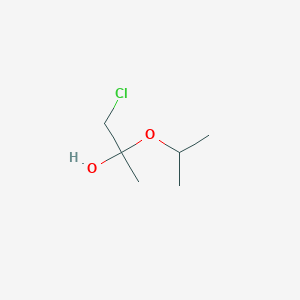
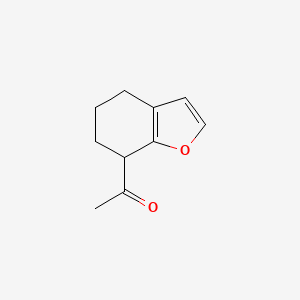
![5-Chloro-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13800115.png)

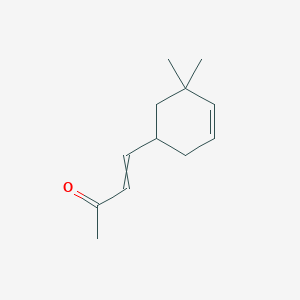
![1-[(2E,4E,6E)-1-Oxo-2,4,6-octatrienyl]piperidine](/img/structure/B13800125.png)
